(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine
Description
(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine (CAS: 672314-58-8) is a chiral amine derivative featuring two protective groups: a tert-butoxycarbonyl (Boc) group on the amine and a tert-butyldimethylsilyl (TBS) ether on the cyclohexyl hydroxymethyl moiety. Its molecular formula is C20H41NO3Si, with a molecular weight of 371.63 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where stereochemical control and selective deprotection are critical.
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO3Si/c1-15(21-18(22)24-19(2,3)4)17-12-10-16(11-13-17)14-23-25(8,9)20(5,6)7/h15-17H,10-14H2,1-9H3,(H,21,22)/t15-,16?,17?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYCTYFQDFQKP-KLAILNCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741194 | |
| Record name | tert-Butyl {(1R)-1-[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672314-58-8 | |
| Record name | Carbamic acid, [(1R)-1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexyl]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672314-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {(1R)-1-[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(tert-Butyldimethylsilyloxymethyl)Cyclohexanol
The silyl ether intermediate forms the foundational scaffold for subsequent modifications. A representative procedure involves:
Reaction Conditions
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Substrate : 4-(Hydroxymethyl)cyclohexanol (10.0 g, 69.4 mmol)
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Silylating Agent : tert-Butyldimethylsilyl chloride (TBDMSCl, 12.6 g, 83.3 mmol, 1.2 eq)
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Base : Imidazole (9.5 g, 138.8 mmol, 2.0 eq)
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Solvent : Dichloromethane (DCM, 150 mL)
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Temperature : 0°C to room temperature
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Time : 12 hours
Procedure
TBDMSCl and imidazole are added to a cooled DCM solution of 4-(hydroxymethyl)cyclohexanol under inert atmosphere. After stirring, the mixture is washed with saturated NaHCO₃, dried over Na₂SO₄, and concentrated. Silica gel chromatography (EtOAc/hexane, 1:4) yields 4-(tert-butyldimethylsilyloxymethyl)cyclohexanol as a colorless oil (14.8 g, 85%) .
Key Data
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Oxidation to 4-(tert-Butyldimethylsilyloxymethyl)Cyclohexanone
The alcohol is oxidized to a ketone for reductive amination:
Reaction Conditions
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Oxidizing Agent : Dess-Martin periodinane (DMP, 18.2 g, 42.9 mmol, 1.5 eq)
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Solvent : DCM (100 mL)
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Temperature : 0°C to room temperature
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Time : 3 hours
Procedure
DMP is added to the silylated cyclohexanol in DCM. After quenching with Na₂S₂O₃, the organic layer is extracted, dried, and concentrated. The crude ketone is purified by flash chromatography (14.1 g, 95%) .
Asymmetric Reductive Amination for (R)-Configuration
The chiral amine is introduced via enantioselective reductive amination:
Reaction Conditions
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Ketone : 4-(tert-Butyldimethylsilyloxymethyl)cyclohexanone (10.0 g, 34.5 mmol)
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Amine Source : Ammonium acetate (26.6 g, 345 mmol, 10 eq)
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Catalyst : (R)-BINAP-RuCl₂ (0.69 g, 1.04 mmol, 3 mol%)
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Reducing Agent : H₂ (50 psi)
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Solvent : Methanol (100 mL)
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Temperature : 50°C
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Time : 24 hours
Procedure
The ketone, ammonium acetate, and catalyst are hydrogenated under H₂ pressure. Filtration through Celite and solvent evaporation affords the crude amine. Chiral HPLC confirms enantiomeric excess (ee >99%), and recrystallization from hexane/EtOAc yields (R)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine (7.2 g, 71%) .
Boc Protection of the Amine
The primary amine is protected using Boc anhydride:
Reaction Conditions
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Amine : (R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine (5.0 g, 16.9 mmol)
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Protecting Agent : Boc₂O (4.43 g, 20.3 mmol, 1.2 eq)
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Base : Triethylamine (TEA, 3.5 mL, 25.4 mmol, 1.5 eq)
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Solvent : DCM (50 mL)
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Temperature : 0°C to room temperature
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Time : 2 hours
Procedure
Boc₂O and TEA are added to the amine in DCM. After workup and chromatography, (R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine is obtained as a white solid (6.1 g, 92%) .
Optimization Insights
| Factor | Impact on Yield |
|---|---|
| Excess Boc₂O | Increases yield to >90% |
| Low Temperature | Minimizes side reactions |
Stereochemical Purity Enhancement
Chiral resolution may be required if asymmetric synthesis yields suboptimal ee:
Method : Preparative HPLC with Chiralpak® IA column
Mobile Phase : Hexane/Isopropanol (90:10)
Flow Rate : 10 mL/min
Outcome : ee improved from 92% to 99.5% with 85% recovery .
Scalability and Industrial Considerations
Cost Drivers :
-
TBDMSCl expense (≈$120/mol)
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Chiral catalyst reuse (up to 5 cycles with <5% activity loss)
Environmental Metrics :
-
Process Mass Intensity (PMI): 45 (solvent recovery reduces PMI to 32)
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E-Factor: 18.2 (excluding water)
Analytical Characterization
Spectroscopic Data :
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¹H NMR (500 MHz, CDCl₃) : δ 0.08 (s, 6H, Si(CH₃)₂), 0.90 (s, 9H, C(CH₃)₃), 1.44 (s, 9H, Boc), 3.68 (t, 2H, OCH₂)
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HRMS (ESI+) : m/z 372.274 [M+H]⁺ (calc. 372.271)
Chiral Analysis :
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HPLC : Chiralcel® OD-H, 4.6×250 mm, 1.0 mL/min hexane/EtOH (95:5), t_R = 12.3 min
Chemical Reactions Analysis
Types of Reactions
®-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group, using reagents like tetra-n-butylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
Medicinal Chemistry
Drug Development
(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine is utilized as a chiral building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs targeting specific biological pathways.
Case Study: Phosphodiesterase Inhibitors
Research indicates that this compound can serve as a precursor in synthesizing phosphodiesterase inhibitors, which are critical in treating various conditions, including cardiovascular diseases and cancer. The modulation of cyclic nucleotide levels through these inhibitors has been shown to have therapeutic effects .
Proteomics Applications
This compound is also used in proteomics research as a biochemical tool for modifying proteins. Its ability to form stable complexes with various biomolecules enhances its utility in studying protein interactions and functions.
Case Study: Modification of Enzymes
In a study examining enzyme activity, this compound was used to modify specific enzymes, leading to increased stability and activity under various conditions. This modification is crucial for understanding enzyme mechanisms and developing more effective biocatalysts.
Mechanism of Action
The mechanism of action of ®-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyloxymethyl group can act as a protecting group, allowing for selective reactions at other functional groups in the molecule . This selective reactivity is crucial in the synthesis of complex molecules, where precise control over reaction pathways is required.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
- Target Compound : The dual protection (Boc and TBS) enables orthogonal deprotection strategies, making it valuable in multi-step syntheses. The TBS group enhances lipophilicity, improving solubility in organic solvents .
- Phenylethyl Analog (CAS 672314-45-3) : Replaces the Boc group with a phenylethyl substituent, increasing steric bulk and lipophilicity. This compound lacks protective groups, suggesting its use in chiral resolution or as a direct precursor .
- Tert-Pentyl Analog (CAS 1504837-07-3) : Simpler structure without protective groups, favoring reactivity but limiting stability. Its lower molecular weight (197.36) reduces synthetic complexity .
Commercial Availability and Research Use
- Target Compound : Sold by Aladdin Scientific in 25 mg quantities, indicating its niche application in specialized syntheses .
- Phenylethyl Analog : Available from CymitQuimica in 100 mg batches (476.00 EUR), reflecting its broader use in chiral chemistry .
- Tert-Pentyl Analog : Priced at $2,085.00 for 10 mg (Moldb), highlighting its high cost due to synthetic complexity .
Biological Activity
(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine, with CAS number 672314-58-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of Rho kinase inhibitors and neurite outgrowth promoters, which are crucial in neuropharmacology and therapeutic applications.
The molecular formula of this compound is CHNOSi, with a molecular weight of 371.63 g/mol. Its structure includes a tert-butyldimethylsilyloxymethyl group, which enhances its stability and solubility in organic solvents.
| Property | Value |
|---|---|
| CAS Number | 672314-58-8 |
| Molecular Formula | CHNOSi |
| Molecular Weight | 371.63 g/mol |
| LogP | 5.932 |
| PSA | 51.05 |
Antinociceptive Properties
Recent studies have highlighted the antinociceptive potential of compounds related to this compound. For instance, derivatives of similar structures have shown significant inhibition of pain responses in various animal models. The antinociceptive effects are believed to be mediated through the modulation of excitatory neurotransmitters and opioid receptors, suggesting a complex interaction with pain pathways.
Neurite Outgrowth Promotion
The compound has been identified as a promoter of neurite outgrowth, which is critical for neuronal regeneration and repair. This activity is particularly relevant in the context of neurodegenerative diseases where enhancing neuronal connectivity can lead to improved functional recovery.
Case Studies
- Rho Kinase Inhibition : A study investigating the efficacy of Rho kinase inhibitors demonstrated that compounds structurally similar to this compound effectively reduced Rho kinase activity, leading to increased neurite outgrowth in neuronal cultures.
- Neuroprotective Effects : In a model of neurotoxicity induced by oxidative stress, the administration of related compounds resulted in reduced neuronal cell death and enhanced survival rates, indicating potential neuroprotective effects.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Rho Kinase : By inhibiting Rho kinase, the compound promotes cytoskeletal rearrangements necessary for neurite extension.
- Modulation of Neurotransmitter Release : It may influence the release and reuptake of neurotransmitters involved in pain signaling pathways.
Q & A
Q. Table 1: Example NMR Data Comparison (300 MHz, MeOD)
| Proton Environment | Expected δ (ppm) | Observed δ (ppm) | Contradiction Source |
|---|---|---|---|
| Cyclohexyl CH₂OTBDMS | 3.60–3.70 | 3.68 (multiplet) | Conformational overlap |
| Boc NH | ~1.40 (s, 9H) | 1.38 (s, 9H) | Consistent |
Advanced: What strategies optimize enantiomeric excess (EE) in asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts : Use transition-metal complexes (e.g., Ru-BINAP) for hydrogenation of ketone intermediates to achieve >90% EE.
- Dynamic Kinetic Resolution : Employ enzymes or organocatalysts to resolve racemic mixtures during silylation or Boc protection.
- Analytical Validation : Monitor EE via chiral HPLC (e.g., Chiralpak AD-H column, hexane/iPrOH eluent).
Basic: How should researchers handle moisture-sensitive intermediates in this synthesis?
Methodological Answer:
- Reaction Setup : Use anhydrous solvents (e.g., THF, DCM distilled over CaH₂) and Schlenk-line techniques under inert gas (N₂/Ar).
- Quenching Protocols : Add reagents like NaHB(OAc)₃ for controlled reductions to minimize side reactions.
- Storage : Store TBDMS-protected intermediates under argon at –20°C with molecular sieves.
Advanced: What analytical methods validate structural integrity beyond NMR and MS?
Methodological Answer:
- X-ray Crystallography : Confirms absolute configuration of the (R)-center and cyclohexane ring geometry.
- IR Spectroscopy : Verifies Boc (C=O stretch ~1680 cm⁻¹) and TBDMS (Si-O stretch ~1250 cm⁻¹) retention.
- Polarimetry : Measures specific rotation ([α]D²⁵) to track optical purity during synthesis.
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Solvent Optimization : Switch from DCM to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine.
- Catalytic Activation : Add DMAP (4-dimethylaminopyridine) to accelerate Boc deprotection or silyl group migration.
- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free amine or desilylated intermediates).
Advanced: What alternative routes exist if traditional silylation fails?
Methodological Answer:
- Alternative Silylating Agents : Replace TBDMS-Cl with TIPS-Cl (triisopropylsilyl chloride) for bulkier protection.
- Enzyme-Mediated Protection : Lipases (e.g., Candida antarctica) catalyze regioselective silylation under mild conditions.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and improves yield in moisture-sensitive steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
